molecular formula C12H24N2O2 B14908117 4-(((1-Ethylpyrrolidin-2-yl)methyl)(methyl)amino)butanoic acid

4-(((1-Ethylpyrrolidin-2-yl)methyl)(methyl)amino)butanoic acid

Cat. No.: B14908117
M. Wt: 228.33 g/mol
InChI Key: UGMISGDKQJDRPV-UHFFFAOYSA-N
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Description

4-(((1-Ethylpyrrolidin-2-yl)methyl)(methyl)amino)butanoic acid is a synthetic organic compound that features a pyrrolidine ring, a butanoic acid moiety, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Ethylpyrrolidin-2-yl)methyl)(methyl)amino)butanoic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The pyrrolidine ring is then alkylated with ethyl groups using alkyl halides in the presence of a base.

    Amination: The resulting compound undergoes amination with methylamine to introduce the amino group.

    Butanoic Acid Addition: Finally, the butanoic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(((1-Ethylpyrrolidin-2-yl)methyl)(methyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

4-(((1-Ethylpyrrolidin-2-yl)methyl)(methyl)amino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(((1-Ethylpyrrolidin-2-yl)methyl)(methyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-Amino-N-[(2RS)-1-ethyl-pyrrolidin-2-yl]methyl]-5-(ethylsulphonyl)-2-hydroxybenzamide
  • Pyrrolidine derivatives: Compounds with similar pyrrolidine ring structures.

Uniqueness

4-(((1-Ethylpyrrolidin-2-yl)methyl)(methyl)amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

4-[(1-ethylpyrrolidin-2-yl)methyl-methylamino]butanoic acid

InChI

InChI=1S/C12H24N2O2/c1-3-14-9-4-6-11(14)10-13(2)8-5-7-12(15)16/h11H,3-10H2,1-2H3,(H,15,16)

InChI Key

UGMISGDKQJDRPV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CN(C)CCCC(=O)O

Origin of Product

United States

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